(S)-1-(2,4-Difluorophenyl)ethanamine
Description
(S)-1-(2,4-Difluorophenyl)ethanamine is a chiral amine featuring a 2,4-difluorophenyl group attached to an ethylamine backbone. Its hydrochloride salt (CAS 844647-37-6) is widely used in pharmaceutical synthesis, particularly as a precursor for bioactive molecules. The compound has a molecular formula of C₈H₉F₂N·HCl and a molecular weight of 193.62 g/mol . The stereochemistry (S-configuration) and fluorine substitution pattern are critical for its interactions with biological targets, such as enzymes or receptors requiring enantioselective binding .
Properties
IUPAC Name |
(1S)-1-(2,4-difluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPKWFKAYDHOQW-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366182 | |
| Record name | (S)-1-(2,4-Difluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845252-02-0 | |
| Record name | (S)-1-(2,4-Difluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(2,4-difluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,4-Difluorophenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of (S)-1-(2,4-Difluorophenyl)ethanamine may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction steps.
Continuous Flow Processes: To enhance the efficiency and yield of the synthesis, continuous flow reactors may be employed.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(2,4-Difluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2,4-Difluorophenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2,4-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
(R)-1-(2,4-Difluorophenyl)ethanamine
- CAS : 791098-84-5 (free base), 791098-81-2 (hydrochloride)
- Key Difference : The (R)-enantiomer exhibits opposite optical activity, which can drastically alter pharmacokinetics. For example, in receptor-binding assays, the (S)-form may show higher affinity due to stereochemical complementarity .
- Similarity Score : 0.98 (vs. (S)-enantiomer) .
(S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
- CAS : 1391449-47-0
- Key Difference: Fluorines at the 2- and 5-positions instead of 2,4 alter the molecule’s dipole moment and steric bulk.
(S)-1-(3,5-Difluorophenyl)ethanamine
- CAS : 444643-16-7
- Key Difference : Symmetric 3,5-difluoro substitution creates a para-difluoro motif, enhancing symmetry and possibly improving crystallinity. This variant may exhibit distinct solubility profiles in organic solvents compared to the 2,4-difluoro analog .
Halogen-Substituted Derivatives
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine
- CAS : 1241677-54-2
- Key Difference: Bromine at the 4-position introduces a heavy halogen, increasing molecular weight (MW = 236.62 g/mol) and polarizability.
(S)-1-(2-Chloro-4-fluorophenyl)ethanamine
- This impacts protonation states under physiological conditions .
Heterocyclic and Complex Derivatives
(S)-1-(3-Chloro-5-(methylthio)pyrazin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride
(S)-1-(3,5-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine
- CAS : N/A (see synthesis in )
- MS data (m/z 393.0 [M+H]⁺) confirms a higher MW (392.0 g/mol) compared to the parent compound .
Structural and Physicochemical Data
Biological Activity
(S)-1-(2,4-Difluorophenyl)ethanamine, also known as 2-(2,4-difluorophenyl)ethanamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₉F₂N
- Molecular Weight : 157.16 g/mol
- Structural Features : The compound contains a difluorophenyl group attached to an ethanamine backbone, which is pivotal for its biological interactions.
The biological activity of (S)-1-(2,4-Difluorophenyl)ethanamine is primarily attributed to its interactions with various molecular targets:
- Receptor Interaction : The compound acts as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. Its fluorine substituents enhance binding affinity and selectivity for these receptors.
- Enzymatic Activity : It may function as a substrate or inhibitor for specific enzymes involved in neurotransmitter synthesis and degradation, influencing neurological functions.
Pharmacological Applications
Research indicates that (S)-1-(2,4-Difluorophenyl)ethanamine has potential applications in treating neurological disorders due to its modulation of neurotransmitter systems. Studies suggest it may exhibit:
- Antidepressant-like Activity : Its interaction with trace amine-associated receptor 1 (TAAR1) has been linked to antidepressant effects. Compounds that act on TAAR1 have shown promise in preclinical models for conditions such as depression and schizophrenia .
- Anxiolytic Effects : Preliminary data suggest that the compound may also possess anxiolytic properties through modulation of serotonin pathways .
In Vitro Studies
A study investigating the effects of (S)-1-(2,4-Difluorophenyl)ethanamine on peripheral blood mononuclear cells (PBMCs) demonstrated:
- Low Toxicity : At concentrations up to 100 µg/mL, the compound exhibited viability rates comparable to control cultures, indicating a favorable safety profile .
- Cytokine Modulation : The compound influenced the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential anti-inflammatory properties .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of (S)-1-(2,4-Difluorophenyl)ethanamine compared to structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
|---|---|---|---|
| (S)-1-(2,4-Difluorophenyl)ethanamine | C₈H₉F₂N | 157.16 g/mol | Differential receptor affinity; potential antidepressant effects |
| (R)-1-(2,4-Difluorophenyl)ethanamine | C₈H₉F₂N | 157.16 g/mol | Enantiomer; may exhibit different biological activities |
| 1-(3-Fluorophenyl)ethanamine | C₈H₉FN | 155.16 g/mol | Different receptor interactions due to fluorine position |
| (R)-1-(2,4-Dichlorophenyl)ethanamine | C₈H₉Cl₂N | 185.08 g/mol | Higher reactivity; different pharmacological profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
